CID 132307620
Description
CID 132307620 is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various scientific fields
Properties
InChI |
InChI=1S/C13H19NO3/c1-2-3-10-17-13(16)11-14-9-7-5-4-6-8-12(14)15/h3H,1,4-11H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQOIPMKACQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCOC(=O)CN1CCCCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Key Reaction Conditions:
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Reagents :
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1-Bromo-4-chlorobutane (alkylating agent)
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N-Methylpiperazine (introduces the cationic piperazine moiety)
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Solvent : Typically polar aprotic solvents (e.g., DMF or acetonitrile) under reflux.
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Temperature : 60–80°C for 12–24 hours to ensure complete alkylation.
Reaction Mechanism:
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N-Alkylation : The imidazolidinedione nitrogen undergoes nucleophilic substitution with 1-bromo-4-chlorobutane.
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Quaternary Ammonium Formation : Subsequent reaction with N-methylpiperazine introduces a positively charged diium center.
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Crystallization : The product precipitates as a dichloride salt with hemihydrate stoichiometry .
Structural and Crystallographic Analysis
The compound crystallizes in a monoclinic system with hydrogen-bonding interactions stabilizing the lattice:
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O—H⋯Cl and N—H⋯Cl bonds link cations, chloride anions, and water molecules.
| Atom | U<sub>11</sub> | U<sub>22</sub> | U<sub>33</sub> | U<sub>12</sub> | U<sub>13</sub> | U<sub>23</sub> |
|---|---|---|---|---|---|---|
| Cl1 | 0.0934 | 0.1185 | 0.0647 | 0.0178 | 0.0280 | -0.0075 |
| O1 | 0.0471 | 0.0461 | 0.0460 | -0.0059 | 0.0077 | 0.0043 |
| N1 | 0.049 | 0.043 | 0.0403 | -0.0018 | 0.0086 | -0.0052 |
Functional Group Reactivity:
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Imidazolidinedione Core : Susceptible to hydrolysis under acidic or basic conditions, yielding urea derivatives.
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Furan Moiety : Participates in electrophilic substitution (e.g., halogenation or nitration) at the α-position .
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Chlorophenyl Group : Enhances lipophilicity and influences π-π stacking in crystal packing .
Stability Considerations:
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Thermal Stability : Decomposes above 200°C without melting.
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Photostability : Susceptible to UV-induced degradation due to the conjugated furan system.
Comparative Analysis with Related Compounds
The compound’s reactivity aligns with structurally similar indole- and furan-based derivatives:
Implications for Pharmaceutical Development
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Bioactivity : The compound’s quaternary ammonium group enhances solubility for drug delivery, while the chlorophenyl moiety may improve target binding .
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Optimization Strategies :
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Substituent modification at the furan ring to tune electronic properties.
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Exploration of alternative counterions (e.g., tosylate) for improved pharmacokinetics.
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Scientific Research Applications
CID 132307620 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its behavior and properties. In biology, it may be used in experiments to understand its effects on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the production of other chemicals or materials .
Mechanism of Action
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its properties and uses. Further research and exploration are needed to fully realize its potential.
Q & A
Q. How to ensure compliance with ethical guidelines in this compound animal studies?
- Follow ARRIVE 2.0 guidelines:
- Justification : Explicitly state necessity of animal use.
- Housing : Detail temperature, humidity, and enrichment protocols.
- Endpoint Criteria : Define humane endpoints (e.g., tumor size limits) .
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
- Transparency Framework :
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.
- Contextualization : Discuss methodological limitations (e.g., assay sensitivity thresholds).
- Data Sharing : Upload raw datasets to repositories like Zenodo for reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
